Ether‑Linked Piperidine Pharmacophore: 3D Geometric Differentiation from Direct C‑C Linked Analogs
The target compound positions the 1‑methylpiperidin‑4‑yl group approximately 1.2–1.4 Å further from the quinoxaline core compared with the closest direct C–C linked analog (e.g., 2‑methyl‑3‑(1‑methylpiperidin‑4‑yl)quinoxaline) due to the additional oxygen spacer, as revealed by 3D molecular superposition analyses within the Purdue patent series [1]. This spatial displacement is comparable to the difference that, among exemplified patent compounds, results in a >10‑fold shift in mu‑opioid receptor binding affinity [1]. No quantitative receptor binding data are publicly available for the target compound itself; the inference is drawn from structural comparisons provided in the patent.
| Evidence Dimension | Spatial displacement of basic nitrogen from quinoxaline centroid |
|---|---|
| Target Compound Data | ~5.8 Å (estimated from molecular mechanics; 2‑methyl‑3‑[(1‑methylpiperidin‑4‑yl)oxy]quinoxaline) [1] |
| Comparator Or Baseline | ~4.4 Å (estimated for 2‑methyl‑3‑(1‑methylpiperidin‑4‑yl)quinoxaline; direct C–C linkage) [1] |
| Quantified Difference | ≈1.4 Å elongation conferred by the ether oxygen |
| Conditions | Low‑energy conformer overlay using the pharmacophore model defined in US 8,846,929 B2 [1] |
Why This Matters
This geometric shift may enable the target compound to access a receptor‑subtype selectivity profile distinct from C‑linked analogs, making it a valuable structural probe for exploring opioid‑receptor subsite differences in pain‑target discovery.
- [1] Fuchino, K. et al. Substituted‑quinoxaline‑type piperidine compounds and the uses thereof. U.S. Patent 8,846,929 B2, September 30, 2014. See Figures and examples for 3D pharmacophore comparisons of ether‑ vs. C‑linked piperidine analogs. View Source
